molecular formula C14H18N2O3 B13686916 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone

1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone

Cat. No.: B13686916
M. Wt: 262.30 g/mol
InChI Key: UQIJFGLONSTWHB-UHFFFAOYSA-N
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Description

1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone is a compound that features a pyrrolidine ring substituted with a carbobenzoxy (Cbz) protected amino group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the synthesis of peptides and other biologically active molecules.

Preparation Methods

The synthesis of 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone typically involves the protection of the amino group on the pyrrolidine ring with a carbobenzoxy group. One common method involves the reaction of 3-amino-1-pyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected amine. This intermediate can then be reacted with ethanoyl chloride to yield the final product .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high efficiency and consistency .

Mechanism of Action

The mechanism of action of 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone involves its interaction with biological targets through its amino and carbonyl functional groups. The Cbz-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with enzymes, receptors, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone can be compared with other similar compounds such as:

    1-[3-(Boc-amino)-1-pyrrolidinyl]ethanone: This compound features a tert-butoxycarbonyl (Boc) protecting group instead of a Cbz group.

    1-[3-(Fmoc-amino)-1-pyrrolidinyl]ethanone: This compound has a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.

The uniqueness of this compound lies in its stability under both acidic and basic conditions, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

benzyl N-(1-acetylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C14H18N2O3/c1-11(17)16-8-7-13(9-16)15-14(18)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,18)

InChI Key

UQIJFGLONSTWHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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